An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile
An In-depth Technical Guide to 4-Formyl-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Formyl-3-nitrobenzonitrile, a substituted aromatic compound, serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring formyl, nitro, and cyano groups, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 4-Formyl-3-nitrobenzonitrile, detailed experimental protocols for its synthesis and purification, and insights into its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Formyl-3-nitrobenzonitrile is paramount for its effective handling, application in synthesis, and for the analytical characterization of its derivatives.
Core Identifiers and Molecular Characteristics
| Property | Value | Source |
| CAS Number | 90178-78-2 | [1][2] |
| Molecular Formula | C₈H₄N₂O₃ | [2] |
| Molecular Weight | 176.13 g/mol | [2][3] |
| IUPAC Name | 4-formyl-3-nitrobenzonitrile | [2] |
| Synonyms | 4-cyano-2-nitrobenzaldehyde | [2][4] |
Physical State and Appearance
4-Formyl-3-nitrobenzonitrile is a yellow crystalline solid at room temperature.
Key Physical Parameters
| Property | Value | Notes | Source |
| Melting Point | 109-111 °C | Experimental value obtained after recrystallization from toluene. | [4] |
| Boiling Point | Not available | Data not found in the reviewed literature. | [1] |
| Density | Not available | Data not found in the reviewed literature. | [1] |
| Solubility | Soluble in ethyl acetate and chloroform. | Inferred from extraction and filtration solvents used in its synthesis. Quantitative data is not readily available. | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 4-Formyl-3-nitrobenzonitrile.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides distinct signals corresponding to the aromatic and aldehydic protons, confirming the compound's structure.
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¹H NMR (CDCl₃, δ, ppm): 10.27 (s, 1H, -CHO), 8.75 (d, J = 1.5 Hz, 1H, Ar-H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H, Ar-H), 8.05 (d, J = 8.0 Hz, 1H, Ar-H).[4]
The downfield shift of the aldehydic proton at 10.27 ppm is characteristic of the formyl group. The splitting patterns of the aromatic protons are consistent with the 1,2,4-trisubstituted benzene ring.
While ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are expected for a comprehensive characterization, specific experimental spectra for 4-Formyl-3-nitrobenzonitrile were not available in the consulted resources. However, based on its structure, characteristic spectral features can be predicted:
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¹³C NMR: Resonances for the nitrile carbon, aldehydic carbonyl carbon, and aromatic carbons, with the carbons attached to electron-withdrawing groups shifted downfield.
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IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹), and the nitro (NO₂) group stretches (around 1530 and 1350 cm⁻¹).
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Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.
Experimental Protocols
The following section details a validated synthetic procedure for 4-Formyl-3-nitrobenzonitrile, including the necessary purification steps. This protocol is based on the oxidative cleavage of a precursor.
Synthesis of 4-Formyl-3-nitrobenzonitrile
This synthesis involves the oxidative cleavage of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile using sodium periodate.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-Formyl-3-nitrobenzonitrile.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (Intermediate 66, 21.0 g, 96.7 mmol) in a mixture of tetrahydrofuran (350 mL) and water (350 mL), add sodium periodate (65.0 g, 304 mmol).[4]
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Reaction: Stir the reaction mixture at room temperature for 2.5 hours.[4]
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Work-up:
-
Filter the reaction mixture.
-
Extract the filtrate with ethyl acetate.
-
Concentrate the organic extracts by evaporation.[4]
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-
Purification:
-
Suspend the residue in chloroform and filter it through a silica plug.
-
Recrystallize the resulting solid from toluene with activated carbon to yield 4-Formyl-3-nitrobenzonitrile as a yellow crystalline product (13.1 g, 77% yield).[4]
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Safety and Handling
Due to its hazardous nature, proper safety precautions must be observed when handling 4-Formyl-3-nitrobenzonitrile.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
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Skin Irritation (Category 2): Causes skin irritation.
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Eye Irritation (Category 2A): Causes serious eye irritation.
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Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
Recommended Safety Precautions
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Research and Drug Development
The unique arrangement of functional groups in 4-Formyl-3-nitrobenzonitrile makes it a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The nitrile group, in particular, is a common pharmacophore in many approved drugs.
While direct applications of 4-Formyl-3-nitrobenzonitrile are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. For instance, substituted benzonitriles are key components in the development of kinase inhibitors for cancer therapy. The formyl group can be readily converted into other functionalities, such as oximes, imines, or can be used in cyclization reactions to build complex ring systems. The nitro group can be reduced to an amine, providing another point for diversification.
Logical Relationship of Functional Groups to Application:
Caption: Relationship between functional groups and applications.
Conclusion
4-Formyl-3-nitrobenzonitrile is a valuable and versatile chemical intermediate with a well-defined set of physical and spectroscopic properties. Its synthesis is achievable through established protocols, and its handling requires adherence to standard safety procedures for hazardous materials. The presence of multiple reactive functional groups provides a platform for the synthesis of a wide array of complex organic molecules, making it a compound of significant interest for researchers in synthetic and medicinal chemistry. Further exploration of its reactivity and its incorporation into novel molecular scaffolds holds promise for the discovery and development of new therapeutic agents.
References
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4-Formyl-3-nitrobenzonitrile | C8H4N2O3 | CID 13238550 - PubChem. [Link]
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4-formyl-3-nitrobenzonitrile - 90178-78-2, C8H4N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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Analytical Methods. [Link]
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III Analytical Methods. [Link]
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Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. [Link]
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p-NITROBENZONITRILE - Organic Syntheses Procedure. [Link]
